molecular formula C10H11ClF3NO2 B15050154 D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride

D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride

Cat. No.: B15050154
M. Wt: 269.65 g/mol
InChI Key: RUHKJYUDJXZMFH-DDWIOCJRSA-N
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Description

D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride: is a chiral amino acid derivative with the molecular formula C10H10F3NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride typically involves the introduction of a trifluoromethyl group to the phenylalanine structure. This can be achieved through various synthetic routes, including:

Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable in the development of fluorinated pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. Its chiral nature allows for the investigation of stereospecific biochemical processes .

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with neurotransmitter pathways makes it a candidate for treating conditions like depression and anxiety .

Industry: Industrially, this compound is used in the production of specialty chemicals and as a reference material in analytical chemistry .

Mechanism of Action

The mechanism by which D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as a precursor to neurotransmitters such as dopamine and norepinephrine, influencing mood and cognitive functions. The trifluoromethyl group enhances its ability to cross the blood-brain barrier, making it more effective in neurological applications .

Comparison with Similar Compounds

Uniqueness: D-Phenylalanine, 3-(trifluoromethyl)-, hydrochloride is unique due to its specific chiral configuration and the presence of the trifluoromethyl group. This combination enhances its stability and bioavailability compared to other phenylalanine derivatives .

Properties

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

IUPAC Name

(2R)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1

InChI Key

RUHKJYUDJXZMFH-DDWIOCJRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C[C@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N.Cl

Origin of Product

United States

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